molecular formula C14H16INO2 B14607639 Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- CAS No. 58343-52-5

Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-

Cat. No.: B14607639
CAS No.: 58343-52-5
M. Wt: 357.19 g/mol
InChI Key: YHNPMOSBOYJODU-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexanamine group attached to a benzodioxole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of cyclohexanamine with an aldehyde or ketone derivative of 6-iodo-1,3-benzodioxole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The iodine atom on the benzodioxole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted benzodioxole derivatives.

Scientific Research Applications

Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, N-(1,3-benzodioxol-5-ylmethylene)-
  • Cyclohexanamine, N-(6-chloro-1,3-benzodioxol-5-ylmethylene)-
  • Cyclohexanamine, N-(6-bromo-1,3-benzodioxol-5-ylmethylene)-

Uniqueness

Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom can participate in specific substitution reactions and may influence the compound’s biological activity.

Properties

CAS No.

58343-52-5

Molecular Formula

C14H16INO2

Molecular Weight

357.19 g/mol

IUPAC Name

N-cyclohexyl-1-(6-iodo-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C14H16INO2/c15-12-7-14-13(17-9-18-14)6-10(12)8-16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2

InChI Key

YHNPMOSBOYJODU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=CC3=C(C=C2I)OCO3

Origin of Product

United States

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